tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, a tosyloxy (p-toluenesulfonyloxy) substituent at position 4, and a tosyloxymethyl group at position 2.
Properties
IUPAC Name |
tert-butyl 4-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-16-19-14-20(15-25(19)23(26)32-24(3,4)5)33-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIYOWPKJANFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
Tert-butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data related to its biological activity, particularly in the context of anticancer properties and enzyme inhibition.
The compound is characterized by the following chemical formula:
- Molecular Formula : C17H25NO5S
- CAS Number : 86661-32-7
- Molecular Weight : 357.45 g/mol
Structural Features
The compound contains a pyrrolidine ring substituted with tosyl groups, which enhance its reactivity and potential biological interactions. The presence of the tert-butyl group contributes to its lipophilicity, facilitating membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound interacts with key cellular pathways involved in tumor progression. It has been shown to induce apoptosis in cancer cell lines through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
- Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxic effects superior to those of traditional chemotherapeutics like bleomycin .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes:
- Cholinesterase Inhibition : It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This dual inhibition suggests potential therapeutic applications in cognitive disorders.
- IC50 Values : Various derivatives of pyrrolidine compounds have shown IC50 values in the nanomolar range against AChE, indicating potent inhibitory activity .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in FaDu cells | |
| Enzyme Inhibition | Inhibits AChE and BuChE | |
| Cytotoxicity | Better efficacy than bleomycin |
Experimental Findings
| Study | Methodology | Results |
|---|---|---|
| FaDu Cell Line | Cytotoxicity Assay | IC50 < 10 µM |
| AChE Inhibition | Enzyme Activity Assay | IC50 = 5 nM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Tosyl Group Positioning
tert-Butyl 2,5-bis((tosyloxy)methyl)pyrrolidine-1-carboxylate ():
This analog has tosyloxymethyl groups at positions 2 and 4. Its synthesis from a diol precursor via tosylation achieved an 80% yield, indicating favorable reactivity at these positions .- Key Difference : The target compound’s 4-position tosyloxy group introduces steric and electronic effects distinct from the 5-position substitution in this analog.
(R)-tert-Butyl 3-(Tosyloxy)Pyrrolidine-1-Carboxylate ():
With a single tosyloxy group at position 3, this compound (similarity score 0.94) highlights the impact of substitution patterns on molecular conformation and reactivity .
Heterocyclic Core Modifications
Key Observations :
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s dual tosyl groups increase its molecular weight (~570 g/mol estimated) compared to mono-tosylated analogs (e.g., 355 g/mol for ’s compound) .
Stability : Tosyl groups act as leaving groups, making the compound reactive under basic or nucleophilic conditions. ’s mesylated analog (92% yield) may exhibit faster hydrolysis kinetics than tosylated derivatives due to mesyl’s stronger electron-withdrawing effects .
Q & A
Q. How should researchers address discrepancies in NMR data across synthetic batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
